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Introduction and Chemical Identity

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound with significant

importance in both natural food flavors and thermal process flavors. This furanone derivative possesses a

molecular weight of 128.1259 g/mol and the chemical formula C₆H₈O₃ [1]. First identified in 1960 as a

product of the Maillard reaction, Furaneol has since been recognized as a character impact compound in

numerous fruits and processed foods [2] [3]. Its unique structural properties, featuring a planar enol-oxo

group of a cyclic dicarbonyl derivative capable of forming strong hydrogen bonds, contribute to its

exceptional olfactory properties and low detection thresholds [3]. The compound exists as a white or

colorless solid that is soluble in both water and organic solvents, with a melting point ranging from 73 to

77°C [4] [5]. Furaneol's significance in flavor science stems from its dual origin—it occurs naturally

through enzymatic biosynthesis in various fruits while also being generated during thermal processing of

foods through non-enzymatic browning reactions [2] [3].

The historical context of Furaneol's discovery and characterization reflects its importance in flavor

chemistry. Initially identified in pineapple in 1965, Furaneol has since been detected in a wide spectrum of

natural sources including strawberry, raspberry, mango, arctic bramble, grapefruit, tomato, and pineapple [2]

[4]. Beyond its natural occurrence, Furaneol forms during thermal processing in beef broth, roasted
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almonds, roasted coffee, wheat bread crust, and popcorn, demonstrating its ubiquitous presence in both

natural and processed foods [2]. This broad occurrence across diverse food systems, combined with its potent

aroma characteristics, has established Furaneol as a key flavor compound of extensive interest to

researchers in food science, olfactory biochemistry, and flavor industry applications.

Olfactory Properties and Detection Thresholds

Odor Characteristics and Concentration Dependence

Furaneol exhibits complex odor properties that vary significantly with concentration. At higher

concentrations, it imparts distinct caramel-like notes with burnt sugar characteristics, while at lower

concentrations, it transitions to a sweeter, more fruity aroma commonly associated with fresh strawberries

[2] [4] [6]. This concentration-dependent odor profile makes Furaneol particularly valuable in flavor

applications, as it can serve multiple roles depending on its concentration in the final product. The pleasant

and sweet odors of Furaneol and its methylether derivative mesifurane (which presents a more sherry-like

aroma) have been identified as critical components in the aroma profiles of many fruits [2]. The remarkable

sensitivity of the human olfactory system to Furaneol is evidenced by its exceptionally low odor threshold,

which is reported to be approximately 10 parts per billion (ppb) in water, contributing to its significant

impact even at minute concentrations [2].

The subjective interpretation of Furaneol's odor profile is influenced by multiple factors, including

physiological differences, genetic variations, psychological associations, and cultural background [6]. This

variability in perception presents challenges in sensory evaluation and flavor application. The phenomenon

wherein Furaneol's perceived aroma shifts from strawberry to caramel as concentration increases illustrates

how odor intensity can qualitatively alter perceived odor quality, not merely its strength [6]. Additionally,

individual differences in olfactory threshold, determined by genetic and environmental factors, mean that

the minimum concentration required for perception varies from person to person. This variability is further

complicated by the fact that olfactory threshold can fluctuate within individuals over time due to factors such

as hormonal changes, adaptation, health status, and previous exposure [6].

Quantitative Threshold Data and Structural Analogs
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Table 1: Odor Threshold Values of Furaneol and Related Furanones

Compound Chemical Name
Odor Threshold
Range

Odor Characteristics

Furaneol
(HDMF)

4-hydroxy-2,5-dimethyl-3(2H)-
furanone

0.03 - 1,700 μg/L
[3]

Caramel, strawberry,
cotton candy [2] [7]

HMF 4-hydroxy-5-methyl-3(2H)-furanone 2,100 - 23,000
μg/L [3]

Not specified

EHMF 5-ethyl-4-hydroxy-2-methyl-3(2H)-
furanone (homofuraneol)

0.04 - 21 μg/L [3] Caramel-like, sweet [2]

Norfuraneol 4-hydroxy-5-methyl-3(2H)-furanone Not specified Identified in raspberry,
guava, tomato [2]

The table above illustrates the considerable variation in threshold values reported for Furaneol and its

structural analogs across different studies and media. These discrepancies highlight the methodological

challenges in determining precise olfactory thresholds and the influence of experimental conditions on

threshold measurements. Furaneol's exceptional potency as an aroma compound is evident when compared

to its analog HMF, which requires concentrations approximately three orders of magnitude higher to be

detected. The structural homologue EHMF (homofuraneol), identified as an important odorant in various

cheeses including Cheddar and Emmental, exhibits even lower thresholds than Furaneol in some studies,

contributing mild sweet and nut-like aroma to these products [2]. Recent research has identified OR5M3 as

a receptor specifically activated by both Furaneol and homofuraneol, suggesting a common molecular

recognition mechanism for these structurally similar compounds [8].

The stereochemical properties of Furaneol also influence its olfactory characteristics. Furaneol exists as

two enantiomers, (R)-(+)-furaneol and (S)-(−)-furaneol, with the (R)-form identified as mainly responsible

for its characteristic smell [4]. This enantioselectivity in odor perception underscores the significance of

molecular chirality in olfactory reception, a phenomenon observed with many other odorants where

different enantiomers exhibit distinct odor qualities or intensities. The absolute configurations of Furaneol

and related furanones have been elucidated using advanced analytical techniques including vibrational
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circular dichroism and chemical relay reactions, facilitating a deeper understanding of the structure-activity

relationships governing their olfactory properties [3].

Molecular Mechanisms of Olfaction

Odorant Receptor Activation

The molecular basis of Furaneol's olfactory detection involves specific interactions with olfactory

receptors (ORs) in the olfactory epithelium. Recent research has identified OR5M3 as a receptor specifically

activated by Furaneol and its structural homologue homofuraneol [8]. This discovery represents a

significant advancement in understanding how Furaneol's distinct caramel- and seasoning-like odor qualities

are encoded at the molecular level. The specificity of OR5M3 for Furaneol activation highlights the

sophisticated molecular recognition mechanisms underlying olfactory perception. Unlike broader tuning

profiles observed in some odorant receptors, OR5M3 demonstrates narrow activation parameters,

suggesting specialized biological recognition of these economically important flavor compounds [8]. The

identification of this specific receptor-ligand interaction provides a biochemical basis for understanding

Furaneol's sensory properties that cannot be predicted solely from molecular structure.

The process of olfactory signal transduction begins when Furaneol molecules bind to OR5M3, a G-

protein-coupled receptor (GPCR) located in the ciliary membrane of olfactory sensory neurons. This binding

event triggers a conformational change in the receptor that activates Golf-type G proteins, initiating a cAMP-

mediated signaling cascade that ultimately generates neural impulses transmitted to the olfactory bulb and

higher processing centers in the brain [9]. The encoding of odor quality depends not only on the molecular

shape of odorants like Furaneol but, crucially, on their receptors' activation parameters, which help decipher

the complex relationship between chemical structure and perceived aroma [8]. This molecular recognition

process exhibits high specificity, as demonstrated by the fact that Furaneol and the structurally related

sotolone, which possesses distinct seasoning-like odor qualities, activate different odorant receptors,

enabling the olfactory system to discriminate between these similar compounds [8].

Structure-Activity Relationships
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The molecular features of Furaneol essential for its olfactory properties include its planar enol-oxo group

within a cyclic dicarbonyl structure, which enables the formation of strong hydrogen bonds with olfactory

receptor residues [3]. This specific configuration allows Furaneol to interact with complementary binding

sites in the odorant receptor binding pocket. Research on structure-threshold relationships in food aroma

molecules has revealed that odor thresholds are independent of binding energies but highly sensitive to

structural variations that alter receptor interaction patterns [9]. These structural determinants of olfactory

potency help explain Furaneol's exceptional efficacy as an aroma compound despite its relatively simple

molecular structure.

Table 2: Structural Features and Their Role in Furaneol's Olfactory Properties

Structural Feature Role in Olfaction Impact on Odor Quality

Planar enol-oxo
group

Enables strong hydrogen bonding with
olfactory receptors [3]

Contributes to caramel-like odor
character

Cyclic dicarbonyl
structure

Provides molecular rigidity and specific
orientation in binding pocket [3]

Enhances receptor binding
specificity

4-hydroxy group Serves as hydrogen bond donor in receptor
interactions [9]

Critical for odor potency and
threshold

2,5-dimethyl
groups

Influence molecular shape and hydrophobic
interactions [3]

Modulate fruity vs. caramel notes

Chiral center Enables enantioselective receptor
recognition [4]

(R)-form primarily responsible for
characteristic odor

Molecular docking and dynamics simulations have provided insights into the binding mechanisms between

odorant molecules and their receptors. These computational approaches have demonstrated that hydrogen

bond stability and receptor conformational flexibility serve as important determinants of odor thresholds [9].

Specifically, odorants that form more stable hydrogen bonds and induce greater conformational flexibility in

their receptors typically exhibit lower detection thresholds. This relationship between molecular interaction

dynamics and olfactory sensitivity helps explain Furaneol's potent aroma characteristics at minute

concentrations. The application of these computational methods to Furaneol-OR5M3 interactions continues
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to provide atomic-level insights into the binding states and conformational adaptation processes that govern

Furaneol's olfactory perception [9].

Biosynthesis and Natural Occurrence

Biosynthetic Pathways

Furaneol is synthesized in plants through a carefully regulated enzymatic pathway derived from

carbohydrate metabolism. The primary natural precursor has been identified as D-fructose-1,6-diphosphate,

which undergoes a series of transformations to ultimately form Furaneol [2] [3]. Key enzymatic steps in this

biosynthesis include the action of phosphohexose isomerase in the conversion of D-glucose to furanones,

confirming that D-fructose-6-phosphate serves as a natural precursor [2]. Research incorporating

radioactively labeled substrates has demonstrated the efficient transformation of the complete carbon chain

of D-fructose into Furaneol, supporting the carbohydrate origin of this important aroma compound [2]. The

identification and characterization of FaQR, an enone oxidoreductase with a molecular mass of 37 kDa that

catalyzes the last step in Furaneol biosynthesis in strawberry, represents a significant advancement in

understanding the biochemical pathway [2]. This enzyme facilitates a two-substrate reaction with apparent

Km values of 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, with optimal activity at 37°C

and pH 7.0 [2].

The regulation of Furaneol biosynthesis is closely associated with fruit ripening processes. In strawberry,

Furaneol accumulation increases dramatically during ripening, reaching concentrations as high as 37 μg/g in

fully ripe fruits [2]. This ripening-induced accumulation correlates with increased activity of the biosynthetic

enzymes, including FaQR [2]. The discovery of a natural precursor (4-hydroxy-5-methyl-2-methylene-

3[2H]-furanone) has led to a revised scheme of Furaneol biosynthesis, providing a more comprehensive

understanding of the pathway [2]. Beyond the free volatile compound, plants also produce non-volatile

derivatives including furaneol-β-d-glucopyranoside and the malonyl derivative of this furaneol glucoside,

which serve as storage forms that might influence the overall flavor of fruits [2]. The interconversion

between these forms is regulated by specific enzymes including an O-methyl-transferase in strawberry

capable of transferring a methyl group from S-adenosyl-L-methionine (SAM) to furaneol, forming

mesifurane [2].
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Graphical Representation of Biosynthesis Pathway
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Figure 1: Biosynthetic Pathway of Furaneol and Derivatives in Plants

The diagram above illustrates the principal metabolic route for Furaneol biosynthesis from primary

carbohydrates, highlighting key enzymatic steps and the branch points leading to various derivatives. This

pathway exemplifies how plants convert primary metabolites into specialized compounds with significant

organoleptic properties. The enzymatic transformations depicted represent potential targets for

biotechnological optimization to enhance flavor profiles in fruit crops or microbial production systems.

Natural Occurrence and Distribution

Furaneol displays a remarkably widespread distribution across the plant kingdom, having been identified

in numerous fruits including pineapple, raspberry, mango, arctic bramble, grapefruit, tomato, and strawberry

[2] [4]. This broad occurrence across taxonomically diverse species suggests an evolutionary conservation of

its biosynthetic pathway and potentially important ecological functions beyond its aroma properties. In

addition to its presence in fresh fruits, Furaneol has been detected in many heat-processed foods including

beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, where it forms through

Maillard reaction pathways during thermal processing [2]. The concentration ranges of Furaneol vary
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significantly between different food sources, with particularly high levels found in certain strawberry

varieties (up to 37 μg/g in fully ripe fruits) [2] [4].

The temporal pattern of Furaneol accumulation during fruit development has been extensively studied,

particularly in strawberry, where Furaneol content increases dramatically during ripening [2]. Research

utilizing in vitro growth systems has demonstrated enhanced Furaneol accumulation (125% increase) in

fruits grown in medium supplemented with D-fructose 6-phosphate, confirming the importance of this

precursor in the biosynthetic pathway [2]. The glycosidically bound forms of Furaneol, including

furaneol-β-d-glucopyranoside and its malonyl derivative, typically accumulate at the latest stages of fruit

development, serving as non-volatile reservoirs that might contribute to flavor through enzymatic release

during consumption or processing [2]. Studies with callus cultures have further demonstrated that after sugar

feeding experiments, the preferred storage metabolite is furaneol-glucoside, highlighting the importance of

glycosylation as a mechanism for regulating the bioavailability and stability of this important aroma

compound [2].

Experimental Methods and Analytical Approaches

Olfactory Threshold Determination

The quantitative assessment of Furaneol's odor threshold employs rigorous psychophysical methods to

establish the minimum concentration detectable by the human olfactory system. The standard protocol

involves the three-alternative forced-choice (3-AFC) procedure, which presents panelists with three

samples—one containing the odorant and two blanks (typically ethanol)—in randomized order [9]. Panelists

must identify the different sample, with the correct response rate adjusted using a correction factor to

determine the probability of correct detection. Serial dilutions are prepared with a dilution factor of 2 for

each step, typically spanning 10 concentrations, to systematically determine the threshold range [9]. Data

analysis employs S-curve fitting according to the formula P = 1 / (1 + e^-(x - x₀)/D), where x represents the

logarithm of concentration, x₀ represents the logarithm of the threshold value, and D determines the slope of

the S-curve [9]. The concentration corresponding to the corrected detection probability P = 0.5 is designated

as the measured threshold value.
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The experimental considerations for threshold determination require careful control to ensure reliable

results. Panel selection typically involves 7-10 trained experts free from rhinitis and other olfactory

impairments, with balanced gender representation and ages ranging from 22-32 years [9]. To prevent fatigue

and carryover effects, panelists are allowed 5-minute breaks between evaluations of different samples [9].

The ethical framework for such studies includes written informed consent from all participants, approval by

an institutional ethics committee, and the right to withdraw at any time without providing reason [9]. These

methodological safeguards help ensure the reliability and ethical conduct of sensory evaluation research. The

substantial variation in reported threshold values for Furaneol (ranging from 0.03 to 1,700 μg/L)

underscores the importance of standardized methodology and reporting in olfactory threshold determination

[3].

Receptor Studies and Molecular Modeling

The investigation of Furaneol's interactions with olfactory receptors employs sophisticated molecular

techniques to elucidate binding mechanisms and activation parameters. The identification of OR5M3 as a

specific receptor for Furaneol was achieved through a bidirectional screening approach employing 616

receptor variants and 187 key food odorants in a HEK-293 cell-based luminescence assay [8]. This high-

throughput screening methodology enables efficient mapping of receptor-ligand partnerships within the

complex olfactory receptor family. Computational approaches including molecular docking provide insights

into the structural basis of these interactions by identifying optimal orientation and conformation of

Furaneol when bound to OR5M3, predicting complex structure and binding affinity [9]. Docking protocols

typically involve processing protein and ligand files through AutoDockTools, adding hydrogen atoms,

computing Gasteiger charges, setting docking box size, and designating flexible bonds in the ligand while

keeping the receptor protein rigid [9].

Molecular dynamics (MD) simulations extend these insights by investigating the dynamic binding

interactions between Furaneol and OR5M3 over time. These simulations employ the GROMACS package

with the CHARMM36m force field, constructing simulation boxes using CHARMM-GUI [9]. The

transmembrane helices of the protein structure are aligned and inserted into a bilayer composed of 75%

palmitoyl-oleoyl-phosphatidylcholine (POPC) and 25% deprotonated cholesteryl hemisuccinate (CHSD),

with solvation performed using the TIP3P water model supplemented with 0.15 M potassium chloride ions

for neutralization [9]. Simulations typically involve energy minimization and equilibration phases followed

by production MD simulations with a time step of 2 fs over a total duration of 20 ns [9]. These computational
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approaches provide atomic-level insights into binding states and conformational adaptation processes that

govern olfactory perception, identifying hydrogen bond stability and receptor conformational flexibility as

critical determinants of odor thresholds [9].

Applications, Stability, and Toxicology

Flavor and Fragrance Applications

Furaneol's unique concentration-dependent odor profile, combining caramelic notes at high concentrations

with fruity strawberry characteristics at lower concentrations, makes it exceptionally valuable in diverse

applications across the flavor and fragrance industries [2] [7]. Its commercial utilization spans jams, jellies,

beverages, ice creams, alcoholic drinks, sweets, and perfumery, where it contributes sweet gourmand notes

[3] [7]. In fragrance applications, Furaneol is typically used at 20% in triethyl citrate (TEC) as a carrier,

reflecting the need to balance potency with practical formulation requirements [7]. The versatile odor

profile enables flavorists and perfumers to use Furaneol as a key building block for creating complex

caramel, cotton candy, and fruity accents in both fine fragrances and functional perfumery [7]. The acetate

ester of Furaneol, known commercially as caramel acetate or strawberry acetate, provides additional

formulation options, imparting fatty toffee characteristics used in traces to enhance gourmand accords [4].

The structural stability of Furaneol and its derivatives under different conditions significantly influences

their application performance. Studies investigating stability at different pH values have revealed that

Furaneol itself is unstable across all pH values, while its methoxy derivative (DMMF) and Furaneol β-D-

glucoside exhibit only slight decomposition under similar conditions [3]. This differential stability has

important implications for flavor retention in various food and beverage matrices. The glycosidic

derivatives of Furaneol, which occur naturally in fruits, represent non-volatile precursors that can influence

overall flavor through enzymatic release during consumption or processing [2]. Interestingly, while

Furaneol β-D-glucoside is readily hydrolyzed by β-glucosidase enzymes, the malonylated glucoside

derivative remains unaffected by such enzymatic treatment, suggesting different release mechanisms and

potential for controlled flavor delivery in specific applications [3].

Toxicological Profile and Physiological Effects
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The toxicological characteristics of Furaneol have been systematically investigated to ensure safe

application in food products. Metabolism studies in humans administered fresh strawberry fruit as a natural

Furaneol source demonstrated that female and male volunteers excreted 81-94% and 59-69% of the

Furaneol dose, respectively, primarily as HDMF glucuronide [3]. Notably, free Furaneol, Furaneol β-D-

glucoside, and its malonyl derivative were not detected in human urine, indicating extensive metabolism [3].

Absorption studies in mice following single intraperitoneal or oral administration (0.5-1.0 g kg⁻¹) detected

Furaneol in plasma within 5 minutes after oral application, with peak concentrations reached between 15-45

minutes, and gradual disappearance after 2 hours, confirming efficient absorption through the digestive tract

[3].

The physiological activities of Furaneol include both potentially beneficial and adverse effects. On one

hand, Furaneol exhibits broad-spectrum antimicrobial activity in an energy-dependent manner without

hemolytic effect on human erythrocytes [3]. In Candida albicans, Furaneol arrests the cell cycle at the S and

G₂/M phase, suggesting potential as an anti-infective agent [3]. Additionally, Furaneol demonstrates de-

pigmenting capacity by significantly inhibiting melanin content and tyrosinase activity induced by α-

melanocyte-stimulating hormone in B16 melanoma cells, potentially through suppression of cAMP response

element binding protein phosphorylation [3]. However, studies also indicate that Furaneol and its analog

EDHF can induce micronucleated reticulocytes in a dose-dependent manner after oral administration in

mice, suggesting potential genetic damage at high doses [3]. Long-term supplementation in mice remarkably

increased thiobarbituric acid-reactive substances in lung and slightly decreased them in kidney and liver,

while potentially enhancing allergen-sensitized type I and IV allergy responses [3]. These findings highlight

the importance of considering dosage and potential pro-oxidant effects in safety evaluations, though the

relevance to typical human exposure levels from food sources requires careful consideration.

Conclusion

Furaneol represents a paradigmatic example of how simple molecular structures can produce complex and

commercially valuable olfactory properties. Its dual origin through both enzymatic biosynthesis in plants and

Maillard reactions during thermal processing underscores the intersection of natural and process-derived

flavors in the human diet. The concentration-dependent odor profile, transitioning from strawberry to

caramel notes with increasing concentration, illustrates the complex relationship between chemical

concentration and perceptual quality in olfactory perception. The identification of OR5M3 as a specific
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receptor for Furaneol provides a molecular foundation for understanding its distinct aroma characteristics

and represents an important advance in olfactory receptor deorphanization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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